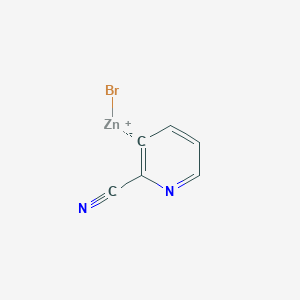

(2-Cyanopyridin-3-yl)zinc bromide

CAS No.: 1226800-07-2

Cat. No.: VC11686470

Molecular Formula: C6H3BrN2Zn

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226800-07-2 |

|---|---|

| Molecular Formula | C6H3BrN2Zn |

| Molecular Weight | 248.4 g/mol |

| IUPAC Name | bromozinc(1+);3H-pyridin-3-ide-2-carbonitrile |

| Standard InChI | InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1-2,4H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | BNKLSJZZTCIIJH-UHFFFAOYSA-M |

| SMILES | C1=C[C-]=C(N=C1)C#N.[Zn+]Br |

| Canonical SMILES | C1=C[C-]=C(N=C1)C#N.[Zn+]Br |

Introduction

Structural and Chemical Properties

(2-Cyanopyridin-3-yl)zinc bromide belongs to the organozinc family, characterized by a zinc center bonded to a bromine atom and a 2-cyanopyridin-3-yl group. The cyanopyridine moiety enhances electrophilicity at the zinc center, promoting reactivity in nucleophilic substitutions and cross-coupling reactions. The compound’s stability in tetrahydrofuran (THF) and etheric solvents makes it suitable for low-temperature reactions, while its air- and moisture-sensitive nature necessitates inert handling conditions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₃BrN₂Zn |

| Molecular Weight | 260.39 g/mol |

| Solubility | THF, Diethyl Ether |

| Stability | Air- and moisture-sensitive |

| Reactivity | Participates in transmetalation |

Synthesis and Characterization

Preparation Methods

The synthesis typically involves the reaction of 2-cyanopyridine with zinc bromide under controlled conditions. A representative protocol involves:

-

Lithiation: Treating 2-cyanopyridine with lithium diisopropylamide (LDA) at -78°C to generate the lithiated intermediate.

-

Transmetalation: Adding anhydrous ZnBr₂ to form the organozinc compound .

Table 2: Synthetic Conditions and Yields

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Lithiation | LDA, THF | -78 | 85–90 |

| Quenching | ZnBr₂ | 0–25 | 78–82 |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): H NMR spectra show downfield shifts for pyridinyl protons (δ 8.2–8.5 ppm) due to electron-withdrawing effects of the cyano group .

-

Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 259.92 (calculated for C₆H₃BrN₂Zn: 259.89) .

Mechanistic Insights in Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura and Negishi couplings via a transmetalation mechanism:

-

Oxidative Addition: Pd⁰ reacts with an aryl halide to form a PdII complex.

-

Transmetalation: (2-Cyanopyridin-3-yl)zinc bromide transfers its organic group to PdII, forming a PdII-aryl intermediate.

-

Reductive Elimination: The PdII intermediate releases the biaryl product, regenerating Pd⁰ .

This pathway is critical for constructing conjugated systems in pharmaceuticals like loratadine intermediates .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The reagent is pivotal in synthesizing 8-chloro-11-(1-methylpiperidine-4-methylene)-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridine, a loratadine precursor. Key advantages include:

-

Metal-free conditions: Avoids residual heavy metals in final products .

-

High regioselectivity: The cyanopyridinyl group directs coupling to specific positions .

Heterocyclic Compound Synthesis

Reactions with electrophiles yield pyridine-fused heterocycles, such as:

Table 3: Bioactive Molecules Synthesized Using (2-Cyanopyridin-3-yl)zinc Bromide

| Product | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| Quinolin-3-yl derivative | Pim-1 kinase inhibition | 6.95 |

| Loratadine intermediate | Antihistamine | N/A |

Industrial and Catalytic Applications

Scalable Manufacturing

The compound’s compatibility with continuous flow systems enables large-scale production of:

-

Agrochemicals: Herbicides with pyridine backbones.

Catalysis

Zinc-mediated degradation of azo dyes demonstrates its potential in environmental remediation, though this application remains exploratory .

Comparative Analysis with Related Reagents

Table 4: Reactivity of Organozinc Halides

| Reagent | Reactivity | Stability | Cost |

|---|---|---|---|

| (2-Cyanopyridin-3-yl)ZnBr | High | Moderate | High |

| (2-Cyanopyridin-3-yl)ZnCl | Moderate | High | Moderate |

| Phenylzinc bromide | Low | Low | Low |

The bromide variant offers superior leaving-group ability compared to chloride analogs, accelerating transmetalation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume